Viramidine
描述
Rationale for Liver-Targeted Delivery in Antiviral Therapy ResearchThe core rationale behind taribavirin's design for liver-targeted delivery stems from the need to enhance therapeutic efficacy at the site of infection while simultaneously minimizing systemic exposure and associated adverse effectsnih.govbenchchem.comunm.edumedchemexpress.com. A significant limitation of ribavirin (B1680618) therapy, particularly in the treatment of chronic hepatitis C, is the induction of hemolytic anemia, which often necessitates dose reductions or treatment discontinuationnatap.orgnih.govwikipedia.orgtandfonline.comunm.edudovepress.com. This anemia is primarily caused by the accumulation of ribavirin within red blood cells (RBCs)natap.orgnih.gov.
Taribavirin's chemical structure, specifically its basic amidine group, inhibits its entry into RBCs wikipedia.orgwikipedia.orgwikidoc.org. Instead, it is preferentially taken up by the liver, where it is converted to ribavirin nih.govwikipedia.orgnews-medical.netwikipedia.orgwikidoc.org. This liver-specific conversion is facilitated by a higher concentration of enzymes, such as adenosine (B11128) deaminase, in hepatic tissue wikipedia.orgnews-medical.netwikipedia.orgwikidoc.org. Pharmacokinetic studies in nonhuman primates have demonstrated that ribavirin derived from taribavirin is concentrated in the liver at levels approximately 38% higher than those achieved with direct ribavirin administration nih.gov. Furthermore, phosphorylated taribavirin metabolites were not detected in monkey RBCs after single and multiple doses, reinforcing the concept that taribavirin does not readily enter RBCs until it is metabolized into ribavirin nih.gov. This targeted delivery strategy aims to achieve higher effective drug concentrations in hepatocytes, the primary site of HCV replication, thereby optimizing antiviral activity while substantially reducing the exposure of red blood cells to the drug, leading to a lower incidence of hemolytic anemia nih.govunm.edumedchemexpress.com.
Detailed Research Findings
Clinical trials have extensively evaluated taribavirin, primarily in the context of chronic hepatitis C. A U.S. Phase IIb randomized, open-label, active-controlled study involving 278 treatment-naive patients with genotype 1 chronic hepatitis C investigated weight-based dosing of taribavirin (20, 25, or 30 mg/kg/day) compared to ribavirin (800-1400 mg/day), both administered with pegylated interferon alfa-2b for 48 weeks natap.org. The study found no statistical differences in sustained virologic response (SVR) rates between the taribavirin and ribavirin groups natap.org.
Table 1: Sustained Virologic Response (SVR) Rates in a Phase IIb Study natap.org
| Treatment Group | SVR Rate (%) |
| Taribavirin (20 mg/kg/day) | 28.4 |
| Taribavirin (25 mg/kg/day) | 24.3 |
| Taribavirin (30 mg/kg/day) | 20.6 |
| Ribavirin (800-1400 mg/day) | 21.4 |
A key finding across multiple studies is taribavirin's ability to significantly reduce the incidence of anemia compared to ribavirin. In the aforementioned Phase IIb study, anemia rates were notably lower in the taribavirin treatment groups (13.4% for 20 mg/kg/day and 15.7% for 25 mg/kg/day) compared to the ribavirin group (32.9%) natap.org. Similarly, the proportion of patients withdrawn from treatment due to anemia-related adverse events was lower with taribavirin (1% to 4% across TBV groups) compared to ribavirin (6%) natap.org. Dose reductions necessitated by anemia were also less frequent in taribavirin groups (7.5% to 20.6%) versus the ribavirin group (30%) natap.org.
Table 2: Anemia-Related Outcomes in a Phase IIb Study natap.org
| Treatment Group | Anemia Rate (%) | Withdrawal for Anemia AEs (%) | Dose Reductions Due to Anemia (%) |
| Taribavirin (20 mg/kg/day) | 13.4 | 1 | 7.5 |
| Taribavirin (25 mg/kg/day) | 15.7 | 4 | 12.9 |
| Taribavirin (30 mg/kg/day) | 20.6 | 4 | 20.6 |
| Ribavirin (800-1400 mg/day) | 32.9 | 6 | 30.0 |
Beyond hepatitis C, taribavirin has exhibited antiviral activity against other viruses in preclinical models. It has shown comparable activity to ribavirin against influenza in animal models, with slightly reduced toxicity, suggesting its potential as an anti-influenza agent wikipedia.orgwikidoc.orgmedchemexpress.com. It is also anticipated to be a preferred choice for other viral hepatitis syndromes where ribavirin is effective, including potentially hepatitis B and yellow fever wikipedia.orgwikidoc.org.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O4/c9-6(10)7-11-2-13(12-7)8-5(16)4(15)3(1-14)17-8/h2-5,8,14-16H,1H2,(H3,9,10)/t3-,4-,5-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKZSTHOYNWEEZ-AFCXAGJDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80894181 | |
| Record name | Taribavirin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80894181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119567-79-2 | |
| Record name | Viramidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119567-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Taribavirin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119567792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Taribavirin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06408 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Taribavirin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80894181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TARIBAVIRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3B1994K2E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Antiviral Action
Prodrug Activation and Metabolic Conversion Pathways
Taribavirin functions as a prodrug, meaning it must undergo metabolic conversion within the body to become its active antiviral form nih.govdrugbank.com. This process is crucial for its targeted delivery and subsequent therapeutic effects.
Upon oral administration, Taribavirin is metabolized in the liver to its active form, ribavirin (B1680618) nih.govdrugbank.com. This conversion is primarily catalyzed by the enzyme adenosine (B11128) deaminase (ADA) nih.govnih.gov. ADA is a key enzyme in purine (B94841) metabolism, ubiquitously present in mammalian tissues, and is responsible for the hydrolytic deamination of adenosine to inosine (B1671953) nih.govnih.govmdpi.comhipro.us. Kinetic analyses indicate that ADA is likely involved in the activation of Taribavirin in vivo, converting it to ribavirin nih.govnih.gov. This biotransformation in the liver is a strategic advantage of Taribavirin, as it enhances drug exposure at the primary site of HCV replication while reducing systemic exposure, particularly to red blood cells, which can lead to adverse effects associated with ribavirin nih.govdrugbank.comnews-medical.net. The deamination of Taribavirin by ADA has an unusually high optimal pH, suggesting that the deamination rates may vary across different human tissues and compartments nih.govnih.gov.
Once converted to ribavirin, the compound is readily phosphorylated intracellularly by cellular kinases, with adenosine kinase being a major enzyme involved in this process nih.govdrugbank.comnih.govlgmpharma.com. This phosphorylation cascade leads to the formation of ribavirin mono-, di-, and triphosphate metabolites (RMP, RDP, and RTP, respectively) nih.govdrugbank.comnih.govlgmpharma.com. The generation of ribavirin monophosphate is considered the rate-limiting step in the conversion of ribavirin to its triphosphate form nih.gov. Ultimately, the triphosphate form, ribavirin triphosphate (RTP), is believed to confer most of the antiviral activity nih.gov.
Inhibition of Purine Nucleotide Synthesis
A primary mechanism of action for Taribavirin, via its active metabolite RTP, involves the disruption of purine nucleotide synthesis within infected cells drugbank.comnih.gov.
Ribavirin triphosphate (RTP) acts as a potent competitive inhibitor of inosine monophosphate dehydrogenase (IMPDH) nih.govdrugbank.comlgmpharma.comnih.govnih.gov. IMPDH is a crucial enzyme in the de novo biosynthesis pathway of guanine (B1146940) nucleotides, catalyzing the rate-limiting step of converting inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP) nih.govnih.govwikipedia.orgnih.govconicet.gov.ar. By competitively binding to the substrate-binding site of the IMPDH enzyme, RTP limits the access of the endogenous substrate, inosine-5-monophosphate, to the enzyme nih.govconicet.gov.armostwiedzy.pl. This inhibition is critical because viruses, especially RNA viruses, are highly dependent on host cell nucleotide pools for rapid genome replication nih.govnih.gov. Ribavirin-5′-monophosphate (RMP) has a reported inhibition constant (Ki) of 250 nM for IMPDH nih.gov.
The competitive inhibition of IMPDH by RTP leads to a significant reduction in the intracellular levels of guanosine (B1672433) triphosphate (GTP) nih.govdrugbank.comnih.govlgmpharma.comnih.govnih.gov.
The inhibition of IMPDH by RTP results in a marked reduction of intracellular guanosine triphosphate (GTP) pools nih.govdrugbank.comlgmpharma.comnih.govnih.gov. GTP is an essential purine nucleoside triphosphate required for various cellular processes, including RNA synthesis, DNA synthesis, and capping of viral mRNA nih.govlgmpharma.comnih.govwikipedia.org. The depletion of GTP levels impairs viral RNA and protein synthesis, thereby hindering viral replication nih.govdrugbank.comlgmpharma.com. This downregulation of GTP pools is a major contributing factor to Taribavirin's broad-spectrum antiviral activity nih.govconicet.gov.ar.
Direct Interference with Viral Replication Machinery
Beyond its impact on purine nucleotide synthesis, Taribavirin's active metabolite, ribavirin triphosphate (RTP), also directly interferes with the viral replication machinery drugbank.comnih.gov. RTP is a potent competitive inhibitor of viral RNA polymerase nih.govdrugbank.comlgmpharma.com. This direct inhibition prevents the proper synthesis of new viral RNA strands nih.gov. Furthermore, RTP can interfere with messenger RNA (mRNA) guanylyltransferase, an enzyme crucial for the capping of viral mRNA, which is essential for viral protein synthesis and stability nih.govdrugbank.comlgmpharma.com. Inhibition of guanylyltransferase stops the capping of mRNA nih.govdrugbank.com. Another proposed direct mechanism is lethal mutagenesis, where ribavirin is incorporated into the viral genome, leading to increased mutation rates that result in non-viable viral progeny and a subsequent decrease in specific viral infectivity nih.govdrugbank.comlgmpharma.com. These direct interferences collectively suppress viral replication and propagation nih.govmdpi.com.
Table 1: Key Metabolic Conversions and Antiviral Mechanisms of Taribavirin
| Stage/Metabolite | Enzyme Involved | Mechanism of Action | Resulting Antiviral Effect |
| Taribavirin to Ribavirin | Hepatic Adenosine Deaminase (ADA) nih.govnih.gov | Prodrug biotransformation nih.govdrugbank.com | Liver-targeted delivery of active drug nih.govdrugbank.com |
| Ribavirin to Ribavirin Mono-, Di-, Triphosphate (RMP, RDP, RTP) | Cellular Kinases (e.g., Adenosine Kinase) nih.govdrugbank.comnih.govlgmpharma.com | Intracellular phosphorylation nih.govdrugbank.comnih.govlgmpharma.com | Activation to pharmacologically active forms nih.govdrugbank.comnih.gov |
| Ribavirin Triphosphate (RTP) | Inosine Monophosphate Dehydrogenase (IMPDH) nih.govdrugbank.comlgmpharma.comnih.govnih.gov | Competitive inhibition of IMPDH nih.govdrugbank.comlgmpharma.comnih.govnih.gov | Downregulation of intracellular GTP pools nih.govdrugbank.comlgmpharma.comnih.govnih.gov |
| Ribavirin Triphosphate (RTP) | Viral RNA Polymerase nih.govdrugbank.comlgmpharma.com | Direct inhibition of viral RNA polymerase nih.govdrugbank.comlgmpharma.com | Impaired viral RNA synthesis nih.govlgmpharma.com |
| Ribavirin Triphosphate (RTP) | Viral mRNA Guanylyltransferase nih.govdrugbank.comlgmpharma.com | Inhibition of mRNA capping nih.govdrugbank.comlgmpharma.com | Impaired viral protein synthesis and stability nih.govdrugbank.comlgmpharma.com |
| Ribavirin | Viral Genome Replication nih.govdrugbank.comlgmpharma.com | Incorporation into viral genome (lethal mutagenesis) nih.govdrugbank.comlgmpharma.com | Production of non-viable viral progeny nih.govdrugbank.comlgmpharma.com |
Table 2: Catalytic Efficiency of Adenosine Deaminase
| Substrate | Catalytic Efficiency (mM⁻¹s⁻¹) | Optimal pH |
| Viramidine (Taribavirin) | 0.19 nih.gov | 10 (unusually high) nih.govnih.gov |
| Ribavirin | 0.037 nih.gov | Not specified for this reaction, but overall pH sensitive nih.govnih.gov |
| Adenosine | 61 (at pH 9.5) nih.gov | 7.3 (for typical ADA activity) nih.gov |
Inhibition of Viral RNA Polymerase Activity
Ribavirin triphosphate (RTP) functions as a competitive inhibitor of viral RNA polymerases. drugbank.comnews-medical.netnih.gov This inhibition occurs as RTP is recognized by the viral polymerase, preventing the proper binding of endogenous nucleotides necessary for genome replication. news-medical.netnih.gov Consequently, this can lead to the premature termination of nascent viral RNA chains or the production of defective virions, thereby reducing viral replication. nih.gov Direct inhibition of RNA-dependent RNA polymerase (RdRp) has been demonstrated for various viruses, including hepatitis C virus, influenza A virus, vesicular stomatitis virus, La Crosse encephalitis virus, and reovirus. news-medical.netmdpi.comagriculturejournals.cz
Disruption of Messenger RNA (mRNA) Guanylyltransferase Function
Another critical mechanism involves the potent competitive inhibition of messenger RNA (mRNA) guanylyltransferase by ribavirin triphosphate (RTP). drugbank.com This enzyme is crucial for the capping of viral mRNA, a process essential for mRNA stability and efficient translation into viral proteins. patsnap.com By disrupting guanylyltransferase function, RTP impairs the capping of viral mRNA, leading to reduced stability and translation efficiency of viral genetic material, thereby inhibiting viral protein synthesis and replication. patsnap.com
Induction of Lethal Mutagenesis in Viral Genomes
A significant aspect of taribavirin's antiviral activity is its ability to induce lethal mutagenesis, leading to the accumulation of errors in the viral genome.
Incorporation into Replicating Viral Nucleic Acids
Taribavirin, once converted to ribavirin and subsequently phosphorylated to ribavirin triphosphate (RTP), acts as a nucleoside analog. nih.govdrugbank.compatsnap.compatsnap.com RTP mimics guanosine and is incorporated into replicating viral nucleic acids by viral RNA polymerases. patsnap.compatsnap.comnatap.org This incorporation is not always accurate and can lead to mispairing during subsequent replication rounds. natap.org
Consequences for Viral Progeny Infectivity and Viability
The incorporation of ribavirin into the viral genome during replication results in a significant increase in the viral mutation rate, a phenomenon termed "error catastrophe" or "lethal mutagenesis." drugbank.comnews-medical.netpatsnap.compatsnap.comnih.govnih.govplos.org This elevated mutation rate pushes the viral population beyond a critical error threshold, where the accumulation of genetic errors becomes incompatible with the production of viable and infectious viral progeny. drugbank.comnews-medical.netplos.org Studies have shown that this process leads to a marked decrease in specific viral infectivity, ultimately contributing to the extinction of the virus. drugbank.complos.org
Immunomodulatory Research Aspects
Beyond its direct antiviral mechanisms, research indicates that taribavirin may also influence the host's immune system.
Proposed Enhancement of Host Antiviral Immune Responses
Taribavirin, through its active metabolite ribavirin, is proposed to enhance host antiviral immune responses. drugbank.compatsnap.com This immunomodulatory effect is thought to involve a shift in the T-cell phenotype from a T helper type 2 (Th2) anti-inflammatory response to a T helper type 1 (Th1) pro-inflammatory response. mdpi.compatsnap.compatsnap.comnatap.orgresearchgate.netmdpi.com A Th1-dominant, cell-mediated immune response is generally considered more effective in clearing intracellular viral infections. mdpi.com Research findings suggest that ribavirin can induce or augment T-cell proliferation in response to viral antigens and can lead to a decrease in the production of the immunosuppressive cytokine IL-10, thereby potentially enhancing T-cell reactivity against the virus. nih.gov
Preclinical Research and Pharmacological Investigations
In Vivo Efficacy Studies in Animal Models
Evaluation in Influenza Virus Animal Models
Preclinical studies have demonstrated that Taribavirin exhibits antiviral activity against influenza viruses in animal models, comparable to that of ribavirin (B1680618), with potentially less toxicity. wikipedia.orgwikidoc.org Animal models commonly employed for evaluating antiviral efficacy against influenza include mice and ferrets. ibtbioservices.comiitri.orgcriver.comresearchgate.net
Mouse Models: Mouse models often utilize murine-adapted virus strains, such as A/Puerto Rico/8/34 (H1N1), and are valuable for lead identification and analyzing immunological parameters due to their well-characterized immune system. ibtbioservices.comcriver.com While wild mice are generally resistant to human influenza strains, inbred laboratory strains like BALB/c and C57BL/6 can be susceptible. ibtbioservices.com Endpoint assays in mouse models include clinical scores, changes in body weight and temperature, survival rates, and viral load measurements in lung homogenates or nasal washes. criver.com
Ferrets Models: Ferrets are considered a highly relevant model for influenza studies because they are naturally susceptible to human influenza A and B viruses and exhibit clinical symptoms similar to those in humans, such as fever, nasal discharge, sneezing, and lethargy. iitri.orgcriver.com They are particularly suitable for studying pathogenicity and transmissibility of human and avian influenza strains. criver.com Pharmacokinetic studies in nonhuman primates, which share similarities with ferrets in influenza research, have shown that Taribavirin-derived ribavirin is concentrated in the liver at levels approximately 38% higher than those observed after ribavirin administration. nih.gov
Pharmacokinetic and Metabolic Profiling Research
Taribavirin acts as a liver-targeted prodrug of ribavirin. nih.govnih.gov After oral administration, it is rapidly absorbed and extensively taken up by the liver, where it is converted into its active metabolite, ribavirin, primarily by adenosine (B11128) deaminase. nih.govnih.govnatap.orgresearchgate.net This conversion mechanism allows for relatively high active drug levels within hepatocytes while minimizing systemic drug levels. nih.gov
Table 1: Pharmacokinetic Profile of Taribavirin
| Parameter | Value | Source |
| Bioavailability (oral) | Approximately 9% | wikipedia.org |
| Metabolism | Primarily in the liver to ribavirin | wikipedia.orgnih.gov |
| Elimination Half-life | 12 days (multiple doses) | wikipedia.org |
| 120-170 hours (single doses) | wikipedia.org | |
| Excretion | 10% fecal, remainder in urine (30% unchanged, rest as metabolites) | wikipedia.org |
Methodologies for Quantifying Active Metabolite Conversion
Quantifying the pharmacokinetics and metabolic conversion of Taribavirin to ribavirin involves specific analytical methods and sampling protocols.
Analytical Methods: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) are utilized to measure the levels of Taribavirin and ribavirin in biological matrices such as plasma, liver, and erythrocytes. These methods are validated with spiked matrices to ensure recovery and precision.
Sampling Protocols: Timed blood and liver samples are collected post-administration. From these samples, pharmacokinetic parameters such as Area Under the Curve (AUC), maximum plasma concentration (Cmax), and hepatic half-life can be calculated.
Metabolic Profiling: To identify conversion intermediates, Taribavirin can be incubated with liver microsomes, and the resulting metabolites are then analyzed using mass spectrometry.
Hepatic Distribution and Retention Dynamics
Taribavirin's design as a prodrug facilitates its preferential uptake by the liver. nih.govresearchgate.net This liver-targeted delivery mechanism enhances its therapeutic effects by concentrating the drug's action at the primary site of viral replication, such as in Hepatitis C Virus (HCV) infection. nih.govresearchgate.net Studies in nonhuman primates have shown that ribavirin derived from Taribavirin accumulates in the liver at levels 38% higher than those achieved with direct ribavirin administration. nih.gov This enhanced hepatic concentration is crucial for its antiviral efficacy. nih.gov
Impact on Erythrocyte Exposure and Systemic Drug Levels
A key advantage of Taribavirin over ribavirin is its reduced exposure to red blood cells (RBCs). nih.govwikipedia.org Unlike ribavirin, which is actively transported into erythrocytes and accumulates as its triphosphate form, Taribavirin is not efficiently transported into RBCs until it is converted to ribavirin. nih.govresearchgate.netwikipedia.orgnih.gov This structural difference, specifically the presence of a positively charged carboxamidine group, significantly reduces its ability to enter red cells. wikipedia.orgnatap.orgresearchgate.netwikipedia.org As a result, Taribavirin minimizes systemic drug levels and thereby reduces the exposure of red blood cells to the potentially toxic effects of the drug. nih.gov Preclinical and clinical data indicate that phosphorylated Taribavirin metabolites are not detected in monkey RBCs after single and multiple doses, further supporting the notion that Taribavirin does not enter RBCs before conversion to ribavirin. nih.gov This reduced RBC exposure is a primary factor in the lower incidence of anemia observed with Taribavirin compared to ribavirin. nih.govnatap.org
Table 2: Comparative Erythrocyte Exposure and Anemia Incidence
| Drug | Erythrocyte Exposure | Anemia Incidence (Clinical Trials) |
| Taribavirin | Minimized | Lower (5%-6%) nih.gov |
| Ribavirin | High | Higher (22%-24%) nih.gov |
Clinical Research and Efficacy Assessments
Design and Methodologies of Pivotal Clinical Trials
The clinical development of taribavirin was centered around a series of pivotal trials designed to rigorously assess its therapeutic potential. These trials were structured to provide robust comparative data against the established standard of care.
The cornerstone of taribavirin's clinical evaluation was the "Viramidine's Safety and Efficacy versus Ribavirin" (ViSER) program, which included large-scale, randomized, controlled Phase 3 trials. nih.govnih.gov These studies, such as ViSER1 and ViSER2, were designed to compare the efficacy and safety of taribavirin in combination with pegylated interferon against ribavirin (B1680618) plus pegylated interferon. nih.govnatap.org For instance, the ViSER1 study was a randomized trial involving 972 treatment-naïve patients with chronic hepatitis C. nih.gov Similarly, ViSER2 was a randomized, double-blind study that enrolled 962 patients to receive either taribavirin or ribavirin in combination with pegylated interferon alfa-2a. nih.gov These trials were designed with co-primary endpoints to assess both safety (superiority to ribavirin in the incidence of anemia) and efficacy (non-inferiority to ribavirin in sustained viral response). natap.org
A Phase 2 open-label study also randomized 180 patients with chronic hepatitis C to receive pegylated interferon alfa-2a plus one of three different doses of taribavirin or standard ribavirin. nih.gov Additionally, a proof-of-concept study explored a pre-dosing strategy with taribavirin to see if reaching steady-state blood levels before introducing pegylated interferon could improve viral kinetics. nih.gov
The patient populations in these pivotal trials were carefully characterized to ensure the relevance and applicability of the findings. A primary focus was on treatment-naïve patients, individuals who had not previously received any treatment for their hepatitis C infection. nih.govnih.govnatap.org This approach allows for a clear assessment of a drug's efficacy without the confounding factor of prior treatment failure.
The trials also enrolled patients with different HCV genotypes. For instance, in the ViSER2 trial, the duration of treatment was based on the patient's HCV genotype, with genotype 2/3 patients treated for 24 weeks and non-2/3 patients treated for 48 weeks. nih.gov Some studies specifically focused on patients with HCV genotype 1, which is generally considered more difficult to treat. nih.govnatap.org A Phase 2b study, for example, was conducted in treatment-naïve genotype 1 patients. natap.org
The primary measure of efficacy in the taribavirin clinical trials was the Sustained Virological Response (SVR). SVR is defined as having an undetectable level of HCV RNA in the blood 24 weeks after the completion of therapy and is considered a curative endpoint. nih.govnih.govnih.gov
In addition to SVR, other virological endpoints were evaluated to assess the kinetics of the viral response during treatment. Early Virological Response (EVR), defined as at least a 2-log10 decrease in HCV RNA levels from baseline at week 12 of treatment, was a key secondary endpoint. sciencedaily.comnih.gov The proportion of patients with undetectable HCV RNA at various time points, such as at 12 weeks and at the end of treatment, was also assessed. nih.gov For example, one study measured the proportion of patients with undetectable virus or a ≥2-log10 reduction of HCV RNA at Week 4. nih.gov
Efficacy Outcomes in Monotherapy and Combination Regimens
The efficacy of taribavirin was evaluated in various therapeutic contexts, primarily in combination with pegylated interferon, which was the backbone of HCV therapy at the time.
A Phase 2 study showed that the highest proportion of patients with undetectable HCV RNA at the end of treatment was similar between the taribavirin 1200mg group (63%) and the ribavirin group (62%). However, the SVR rates were lower for all taribavirin doses compared to ribavirin (23-37% vs. 44%). nih.gov
Initial Phase 3 trials of taribavirin utilized a fixed-dose regimen (e.g., 600 mg twice daily). nih.govnih.gov The disappointing SVR rates in these trials led to the hypothesis that a fixed-dose approach might be suboptimal. nih.govsciencedaily.com Retrospective analyses of the ViSER trial data suggested a trend towards higher SVR rates in patients who received a higher dose of taribavirin on a milligram-per-kilogram basis. natap.org
This observation prompted further investigation into weight-based dosing strategies for taribavirin. A Phase 2b randomized, open-label, active-controlled study was conducted to evaluate different weight-based doses of taribavirin (20, 25, or 30 mg/kg/day) compared to weight-based ribavirin. natap.orgsciencedaily.com The findings from this study suggested that weight-based dosing of taribavirin could achieve efficacy comparable to ribavirin while maintaining a better safety profile regarding anemia. natap.orgsciencedaily.com Specifically, the 25 mg/kg dose was identified as offering an optimal balance of efficacy and safety. sciencedaily.com
Factors Influencing Virological Response Rates
Clinical research has identified several factors that influence the virological response rates in patients treated with taribavirin-based regimens. A primary factor is the dosing strategy employed. Early clinical trials, such as the Phase III ViSER1 study, utilized a fixed-dose of taribavirin. nih.gov This approach failed to demonstrate non-inferiority in sustained virologic response (SVR) rates compared to weight-based ribavirin. nih.gov The SVR rate for the fixed-dose taribavirin group was 37.7%, significantly lower than the 52.3% observed in the ribavirin group. nih.gov This outcome suggested that a fixed-dose strategy might provide insufficient drug exposure to effectively suppress the hepatitis C virus (HCV) in all patients. nih.govnih.gov
Subsequent research shifted focus to a weight-based dosing model for taribavirin to optimize drug exposure. A U.S. Phase 2b study in treatment-naive patients with genotype 1 HCV evaluated this approach. nih.gov The findings from this trial suggested that weight-based dosing of taribavirin could achieve efficacy comparable to that of ribavirin. nih.govsciencedaily.com The relapse rates in this study were found to be inversely proportional to the taribavirin dose, indicating that higher drug exposure correlated with a more durable response. natap.org For instance, the lowest taribavirin dose group exhibited the highest relapse rate (35%). natap.org
Furthermore, a proof-of-concept study explored whether pre-dosing with taribavirin to reach steady-state blood levels before introducing pegylated interferon could improve viral kinetics. nih.govnih.gov While the study was terminated early and the results did not reach statistical significance in the small patient population, it observed a trend towards improved efficacy in the pre-dosing arm. nih.govnih.gov This suggests that the timing and optimization of drug levels may also be a key factor in influencing virological response.
Research on Clinical Predictors of Response
The efficacy of antiviral therapies for chronic hepatitis C is influenced by a combination of viral and host-related characteristics. nih.gov Research into taribavirin has involved analyses to determine the impact of these baseline factors on treatment outcomes, which is crucial for identifying patients most likely to achieve a sustained virological response. natap.org
Baseline Viral Load and Genotype Associations
HCV genotype and baseline viral load are consistently recognized as two of the most significant predictors of treatment success with interferon-based therapies. nih.govbrieflands.com Clinical trials involving taribavirin frequently enrolled "difficult-to-cure" patient populations, predominantly those with HCV genotype 1, which is known to be less responsive to treatment than genotypes 2 or 3. nih.govnih.govnih.gov
In a Phase 2b study of weight-based taribavirin, all 278 participants were infected with genotype 1, and a majority had a high baseline viral load. nih.gov The SVR rates in this challenging demographic ranged from 20.6% to 28.4% across the different taribavirin dosage groups, with no statistical differences when compared to the ribavirin control group (21.4%). nih.gov Similarly, a study investigating taribavirin pre-dosing exclusively enrolled therapy-naive patients with genotype 1, most of whom had a high viral load (defined as ≥800,000 IU/mL). nih.gov
Table 1: Sustained Virologic Response (SVR) in the Phase III ViSER1 Study (Fixed-Dose Taribavirin)
| Treatment Group | Number of Patients (N) | Patients with SVR (n) | SVR Rate (%) |
| Taribavirin (Fixed Dose) | 647 | 244 | 37.7 |
| Ribavirin (Weight-Based) | 325 | 170 | 52.3 |
Data from the ViSER1 study in treatment-naïve patients with chronic hepatitis C. nih.gov
Table 2: Sustained Virologic Response (SVR) in a Phase 2b Study of Weight-Based Taribavirin (Genotype 1 Patients)
| Treatment Group | SVR Rate (%) |
| Taribavirin (20 mg/kg/day) | 28.4 |
| Taribavirin (25 mg/kg/day) | 24.3 |
| Taribavirin (30 mg/kg/day) | 20.6 |
| Ribavirin (Weight-Based) | 21.4 |
Data from a study in treatment-naïve patients with genotype 1 chronic hepatitis C. nih.gov
Host Factors and Treatment Outcomes
Beyond viral characteristics, various host factors can significantly affect treatment outcomes for chronic hepatitis C. nih.govthejas.com.pk These include demographic factors such as age, race, and body weight, as well as genetic predispositions like IL28B polymorphisms. nih.govbrieflands.comthejas.com.pk
In the context of taribavirin research, subgroup analyses were conducted to understand the impact of baseline demographics. natap.org The Phase 2b trial of weight-based taribavirin included a diverse population, with 30% of patients being African American or Latino. nih.gov The on-treatment response in this study was noted to be higher in a group that had a greater percentage of women and Caucasians, suggesting a potential influence of race and gender on initial viral clearance. natap.org
Body weight was a central factor in the rationale for moving from fixed-dose to weight-based taribavirin studies. nih.govsciencedaily.com A trend toward greater efficacy was observed among patients with higher exposure to taribavirin relative to their body weight in earlier studies. nih.gov This indicates that achieving adequate, weight-adjusted drug levels is a critical host-related factor for treatment success. Other host factors generally associated with better treatment outcomes in interferon-based regimens include younger age and the absence of advanced liver fibrosis. nih.govthejas.com.pk While specific analyses on all these factors for taribavirin are not extensively detailed in all publications, the patient populations in major trials often included individuals with advanced fibrosis, which is a known negative predictor of response. nih.gov
Research on Safety and Tolerability Profiles
Comparative Analysis of Hemolytic Anemia Incidence
A key objective in the development of Taribavirin was to mitigate the hemolytic anemia commonly associated with Ribavirin (B1680618) therapy. Clinical trials have consistently demonstrated a significantly lower incidence of hemolytic anemia with Taribavirin. nih.govnatap.orgijbcp.comnih.govsec.govnatap.orgnih.govresearchgate.net
Table 1: Comparative Incidence of Anemia in Clinical Studies
| Study/Dose Group | Anemia Incidence (Hemoglobin <10 g/dL) |
| Taribavirin (VISER1) | 5% sec.gov |
| Ribavirin (VISER1) | 24% sec.gov |
| Taribavirin (20 mg/kg/day) | 13.4% nih.govnatap.org |
| Taribavirin (25 mg/kg/day) | 15.7% nih.govnatap.org |
| Ribavirin (Phase 2b study) | 32.9% nih.govnatap.org |
Mechanistic Basis for Reduced Erythrocyte Toxicity
The reduced erythrocyte toxicity observed with Taribavirin stems from its design as a liver-targeted prodrug of Ribavirin. nih.govwikidoc.orgnih.govresearchgate.net Upon oral administration, Taribavirin is rapidly absorbed and undergoes extensive uptake by the liver, where it is converted into its active metabolite, Ribavirin. nih.govnih.gov This preferential liver uptake and conversion lead to relatively high active drug levels within hepatocytes, the primary site of HCV replication, while simultaneously minimizing systemic drug levels. nih.govnih.gov
The structural difference between Taribavirin and Ribavirin, specifically the presence of a positively charged carboxamidine group at position 3 of Taribavirin, is crucial. This structural feature significantly reduces the ability of Taribavirin to penetrate red blood cells. natap.orgwikipedia.org Since the accumulation of Ribavirin within red blood cells is the primary mechanism responsible for Ribavirin-induced hemolytic anemia, the diminished exposure of erythrocytes to the drug's active form results in a significantly lower incidence of anemia with Taribavirin. wikidoc.orgnatap.orgnatap.orgresearchgate.netwikipedia.orgnih.govnih.govnews-medical.net
Implications for Treatment Adherence and Dose Modification Frequency
The lower incidence of hemolytic anemia associated with Taribavirin has direct implications for patient management and treatment outcomes. Reduced anemia can lead to improved patient adherence to the prescribed therapy, as dose-limiting side effects are a common reason for dose reductions or treatment discontinuations in Ribavirin-based regimens. nih.govresearchgate.netbiospace.com
Clinical data indicate that patients treated with Taribavirin experienced a 13% to 21% lower rate of dose modification compared to those receiving Ribavirin. natap.orgnatap.org Specifically, dose reductions necessitated by anemia were less frequent in the Taribavirin treatment groups (e.g., 7.5% for 20 mg/kg/day and 12.9% for 25 mg/kg/day) compared to 30% in the Ribavirin group. natap.org This suggests that Taribavirin's improved tolerability profile may facilitate better compliance with the treatment regimen, which is critical for achieving sustained virologic response (SVR) in chronic HCV therapy. nih.govnatap.orgnatap.org
Other Reported Adverse Events in Clinical Studies
Beyond hemolytic anemia, other adverse events were reported in clinical studies of Taribavirin, generally mirroring those observed with standard pegylated interferon and Ribavirin combination therapy. natap.orgnih.govsec.govnatap.orgnih.govbiospace.com
Gastrointestinal Manifestations
Gastrointestinal adverse events were commonly reported in patients receiving Taribavirin. Diarrhea, in particular, was observed more frequently in Taribavirin-treated patients compared to those on Ribavirin. natap.orgnih.govnatap.orgnih.gov For instance, one study reported diarrhea in 38% of Taribavirin patients versus 21% of Ribavirin patients. natap.orgnih.govnatap.org Despite its higher incidence, diarrhea associated with Taribavirin was generally mild and did not typically lead to dose limitation or discontinuation. natap.orgnih.govnatap.org It primarily occurred during the initial 12 weeks of therapy and was usually of short duration. natap.org The exact mechanism underlying Taribavirin-induced diarrhea remains unknown, but it was considered treatment-related and reversible, with its incidence returning to baseline levels after the completion of therapy. natap.orgnatap.org
Systemic Symptoms
Common systemic adverse events reported in clinical trials for Taribavirin included fatigue, insomnia, and headache. natap.orgnih.govsec.govnatap.orgnih.govbiospace.com Insomnia was noted to be more prevalent in the Taribavirin arms (mean 35%) compared to the Ribavirin arm (24%), although this difference was not considered clinically significant. natap.orgnatap.org Fatigue was a frequently reported adverse event across all treatment groups. natap.orgnih.govnatap.orgnih.govbiospace.com Other systemic symptoms, consistent with those typically seen with interferon-based therapies, included myalgia. sec.govhiv.gov
Table 2: Common Non-Anemia Adverse Events in Taribavirin Clinical Studies
| Adverse Event | Taribavirin Incidence (Example) | Ribavirin Incidence (Example) | Notes |
| Diarrhea | 38% natap.orgnih.govnatap.org | 21% natap.orgnih.govnatap.org | Generally mild, not dose-limiting, typically early and reversible. natap.orgnatap.org |
| Insomnia | 35% natap.orgnatap.org | 24% natap.orgnatap.org | Not considered clinically relevant. natap.orgnatap.org |
| Fatigue | Common natap.orgnih.govnatap.orgnih.govbiospace.com | Common natap.orgnih.govnatap.orgnih.govbiospace.com | Typical of combination therapy. natap.orgnatap.org |
| Headache | Common sec.govbiospace.com | Common sec.govbiospace.com | Typical of combination therapy. sec.gov |
| Myalgia | Common sec.govhiv.gov | Common sec.govhiv.gov | Typical of combination therapy. sec.gov |
Viral Resistance Mechanisms and Host Factor Research
Characterization of In Vitro Resistance Mutagenesis
The antiviral activity of ribavirin (B1680618), and consequently taribavirin, involves a complex interplay, including the induction of mutations in the viral genome, a phenomenon sometimes referred to as "error catastrophe" nih.gov. However, viruses can develop resistance to this mutagenic effect.
Identification of Viral Genomic Mutations
Research has identified specific viral genomic mutations that confer resistance to ribavirin, primarily within the RNA-dependent RNA polymerase (RdRp) of RNA viruses such as HCV. For instance, studies on HCV have pinpointed substitutions in the NS5B polymerase region. These include DBN-D148N+I363V, DBN-A150V+I363V, and DBN-T227S+S183P nih.gov. These mutations, observed during long-term cell culture treatment, are thought to confer resistance by reducing the error rate of the HCV polymerase nih.gov. Another notable mutation, S282T in NS5B, has also been described as a resistance-associated substitution in the context of direct-acting antiviral (DAA) therapies bjid.org.br. Generally, viral resistance arises from nucleotide substitutions that occur randomly in viral genomic regions like NS3, NS5A, and NS5B during each replication cycle, which can prevent antiviral molecules from binding to their target proteins crie.ru.
Table 1: Examples of Ribavirin-Associated Viral Genomic Mutations in HCV
| Viral Protein/Region | Mutation | Proposed Mechanism of Resistance | Reference |
| NS5B Polymerase | DBN-D148N+I363V | Reduced HCV polymerase error rate | nih.gov |
| NS5B Polymerase | DBN-A150V+I363V | Reduced HCV polymerase error rate | nih.gov |
| NS5B Polymerase | DBN-T227S+S183P | Reduced HCV polymerase error rate | nih.gov |
| NS5B | S282T | Resistance-associated substitution | bjid.org.br |
Comparison of Genetic Barrier to Resistance with Other Antivirals
Nucleoside analogs, including ribavirin (and by extension, taribavirin), are generally considered to possess a higher genetic barrier to resistance compared to direct-acting antivirals (DAAs) such as protease inhibitors and non-nucleoside polymerase inhibitors oup.com. While resistance mutations to nucleoside inhibitors have been successfully selected in in vitro settings, their emergence in vivo has been less frequently documented compared to the rapid selection of resistance seen with many DAAs oup.com. The inherent error-prone nature of RNA viruses contributes to their high mutation rates, which ribavirin aims to exploit through lethal mutagenesis nih.govmdpi.com. However, the development of specific mutations that counteract this effect highlights the adaptive capacity of these viruses.
Investigation of Host-Mediated Resistance Mechanisms
Beyond direct viral mutations, host factors, particularly those involved in drug uptake and metabolism, play a significant role in determining the efficacy of taribavirin and the potential for resistance.
Role of Nucleoside Transporters in Cellular Uptake
Taribavirin is designed as a prodrug to achieve preferential uptake by the liver, the primary site of HCV replication, and is then converted into its active form, ribavirin nih.govwikidoc.orgwikipedia.orgresearchgate.net. As a hydrophilic molecule, ribavirin's entry into cells is mediated by host nucleoside transporters asm.orgasm.orgnih.gov. The equilibrative nucleoside transporter 1 (ENT1) is recognized as the primary transporter responsible for ribavirin uptake in human hepatocytes asm.orgnih.govnih.govnih.govresearchgate.net. Other transporters, such as ENT2, concentrative nucleoside transporter 2 (CNT2), and concentrative nucleoside transporter 3 (CNT3), may also contribute to ribavirin transport in various cell types, although ENT1 appears to be the dominant mechanism in liver cells nih.govnih.govfrontiersin.org. Studies have shown that ribavirin-resistant Huh7 liver cells exhibit reduced ribavirin uptake, primarily through impaired ENT1 activity nih.govnih.gov. Furthermore, persistent HCV infection itself can lead to impaired ribavirin uptake over time, potentially due to the degradation of ENT1 and CNT1 proteins, despite an initial induction of their mRNA expression asm.org.
Correlation between Ribavirin Uptake and Treatment Response
The intracellular concentration of ribavirin within hepatocytes is a critical determinant of therapeutic outcome nih.govresearchgate.netomicsonline.org. A direct correlation has been observed between the expression levels of ENT1 in primary human hepatocytes and the rate of ribavirin uptake nih.govresearchgate.net. Maintaining sufficient ribavirin uptake in peripheral blood mononuclear cells (PBMCs) has been correlated with a rapid treatment response in HCV-infected patients nih.gov. Conversely, reduced cellular import of ribavirin has been linked to diminished antiviral efficacy and treatment failure in HCV patients nih.gov. Genetic variations, such as single nucleotide polymorphisms (SNPs) in nucleoside transporters like ENT1, can influence the effectiveness of ribavirin therapy. For example, the GG genotype of ENT1 (rs760370) has been associated with higher rates of rapid and sustained virological response in HCV patients omicsonline.org. While high serum levels of ribavirin during the early phase of antiviral treatment are generally considered important for a favorable virological response omicsonline.org, some studies have not found a direct correlation between serum ribavirin concentrations and sustained virological response rates asm.org.
Methodological Approaches for Resistance Detection and Characterization
Several methodological approaches are employed to detect and characterize viral and host-mediated resistance to taribavirin (via ribavirin):
Serial Passaging: This involves repeatedly exposing viral replicons (e.g., HCV replicons) to increasing, subtherapeutic concentrations of taribavirin or ribavirin in cell culture over many generations (e.g., 20-30 generations). This process selects for and enriches resistant viral variants .
Sequencing: Following serial passaging or from patient samples, next-generation sequencing of relevant viral genomic regions, such as the NS5B/RdRp region in HCV, is performed to identify specific mutations (e.g., S282T) that emerge in resistant populations crie.ru. Genotypic assays rely on the identification of known resistance-associated mutations and are supported by databases for interpretation nih.gov.
Nucleoside Transporter Overexpression and Inhibition Studies: To investigate host-mediated resistance, cells can be transfected with plasmids expressing specific nucleoside transporters (e.g., ENT1, CNT3) to assess their impact on ribavirin uptake and antiviral efficacy. Conversely, specific nucleoside transporter inhibitors (e.g., nitrobenzylmercaptopurine riboside (NBMPR) for ENT1) are used to mimic resistance phenotypes by blocking uptake asm.orgnih.govnih.gov.
Uptake Assays: These assays directly measure the cellular import of ribavirin, often using radiolabeled ribavirin ([3H]RBV). This allows for quantification of drug uptake and assessment of how resistance mechanisms or transporter activity affect intracellular drug concentrations asm.orgnih.govnih.gov.
Gene Expression Analysis: Techniques such as real-time reverse transcription-polymerase chain reaction (RT-PCR) are used to quantify the mRNA expression levels of host nucleoside transporters (e.g., ENT1, CNT1) in cells. This helps to correlate transporter expression with ribavirin uptake capacity and the development of host-mediated resistance asm.orgasm.orgnih.govnih.gov.
Serial Passaging and Selection Experiments
Serial passaging experiments are a fundamental approach to study the emergence of drug resistance in viral populations. This methodology involves exposing viral replicons or infectious viruses to subtherapeutic concentrations of an antiviral agent over multiple generations. The continuous selective pressure aims to drive the evolution of resistant viral variants. virologyresearchservices.com
Methodology and Observations:
Hepatitis C Virus (HCV): In studies involving HCV replicons, serial passaging with Ribavirin (the active form of Taribavirin) over 20-30 generations has been shown to select for resistant populations. These populations accumulate numerous mutations throughout their genome, including in the RNA-dependent RNA polymerase (RdRp), which is a key viral enzyme. nih.gov
Mumps Virus (MuV): Investigations with Mumps virus demonstrated that serial passaging in the presence of Ribavirin influenced viral population diversity. At low Ribavirin concentrations (e.g., 62.5 µM), a significant increase in population heterogeneity was observed, with a 4.7-fold higher genetic diversity compared to control viruses after 21 passages. This was accompanied by a bias towards C-to-U and G-to-A transitions, which are characteristic Ribavirin-related mutations. Despite this increased diversity, the virus retained its initial growth capacity, and resistance at a whole-virus population level did not develop. mdpi.com Conversely, at higher Ribavirin concentrations (e.g., 250-500 µM), serial passaging led to a loss of viral infectivity and, in some cases, complete virus extinction, indicating the drug's ability to drive the population beyond an error threshold. mdpi.com
Influenza A Virus: Serial passage experiments with Influenza A virus using Ribavirin as a single agent resulted in only a minor shift in the 50% effective concentration (EC₅₀) (2.2-fold) compared to other antiviral drugs where substantial resistance emerged. This suggests that Ribavirin may impose a higher genetic barrier to resistance for Influenza A virus. plos.org
Host-Based Resistance (HCV/Poliovirus in Huh7.5 cells): Beyond direct viral mutations, host factors can also contribute to resistance. Serial passaging of Huh7.5 liver cells in increasing concentrations of Ribavirin (up to 400 µM) led to the development of host-based resistance. This resistance mechanism was attributed to a reduced cellular uptake of Ribavirin, mediated by the ENT1 nucleoside transporter. This highlights how host cellular pathways can directly influence antiviral efficacy and the emergence of resistance. nih.gov
The primary goal of these experiments is to determine the highest achievable level of drug resistance, the rate at which resistance emerges, and the genetic barriers that impede its development. virologyresearchservices.com
Table 1: Key Findings from Serial Passaging Experiments with Ribavirin (Active Metabolite of Taribavirin)
| Virus | Drug Concentration | Passaging Duration/Conditions | Observed Outcome |
| HCV | Subtherapeutic | 20-30 generations | Selection of resistant populations with mutations in NS5B/RdRp. nih.gov |
| Mumps Virus (MuV) | Low (e.g., 62.5 µM) | Serial passages (e.g., 21 passages) | Increased population heterogeneity (4.7-fold higher genetic diversity), bias towards C-to-U and G-to-A transitions, but no whole-virus population resistance. mdpi.com |
| Mumps Virus (MuV) | High (e.g., 250-500 µM) | Serial passages | Virus extinction (loss of infectivity), no recovery. mdpi.com |
| Influenza A Virus | Single agent (Ribavirin) | Escalating drug concentrations | Minor EC₅₀ shift (2.2-fold), suggesting high genetic barrier to resistance. plos.org |
| Poliovirus/HCV (in Huh7.5 cells) | Increasing concentrations (up to 400 µM Ribavirin) | Serial passages (approx. 4 weeks per 100 µM increment) | Development of host-based resistance due to reduced Ribavirin uptake via the ENT1 nucleoside transporter. nih.gov |
Molecular Sequencing and Fitness Assays
Following serial passaging experiments, molecular sequencing and fitness assays are critical for characterizing the evolved resistant viral populations and understanding the biological consequences of resistance-associated mutations.
Molecular Sequencing:
Molecular sequencing techniques, such as next-generation sequencing and population sequencing, are employed to identify specific genetic changes in the viral genome that correlate with reduced drug susceptibility. hcvguidelines.orgcrie.ru
HCV: Sequencing of the NS5B/RdRp regions in HCV replicons has identified mutations like S282T in populations selected for Ribavirin resistance. In clinical contexts, drug resistance mutations in HCV are detected in various genomic regions, including NS3, NS5A, and NS5B. For instance, mutations such as Y93H and L31V in NS5A, L159F in NS5B, and Y56F in NS3 have been identified in patients experiencing treatment failure with direct-acting antivirals (DAAs), which can include Ribavirin in combination therapies. crie.ru
Hepatitis E Virus (HEV): Deep sequencing of HEV genomes from patients experiencing Ribavirin treatment failure revealed that Ribavirin is mutagenic, inducing specific mutations in the viral polymerase (e.g., Y1320H, K1383N, G1634R) and an insertion in the hypervariable region. nih.gov
Fitness Assays:
HCV: Studies have shown that increased replicative fitness in HCV can lead to a general multidrug resistance phenotype, even in the absence of specific drug-binding resistance mutations. This suggests that viruses with higher intrinsic replication rates may be inherently less sensitive to antiviral treatments. core.ac.uk The "phenotypic barrier" to resistance refers to the fitness cost imposed by resistance mutations; viruses with high fitness costs are less likely to persist. core.ac.uk
Hepatitis E Virus (HEV): For HEV, specific mutations identified through sequencing showed varied impacts on viral fitness and Ribavirin sensitivity. The Y1320H and G1634R mutations in the polymerase, along with the hypervariable region insertion, were found to have replication-increasing roles. In contrast, the K1383N mutation in the polymerase suppressed viral replication and, paradoxically, increased in vitro sensitivity to Ribavirin, despite its association with clinical resistance. This highlights the complex interplay between mutations, viral fitness, and drug susceptibility. nih.gov
Table 2: Molecular Sequencing and Fitness Assay Findings Related to Ribavirin Resistance
| Virus | Gene/Protein | Mutation/Alteration | Impact on Fitness | Impact on Ribavirin Sensitivity |
| HCV | NS5B/RdRp | S282T | Associated with resistance selection. | Associated with resistance. |
| HCV | Genome-wide | Dozens of mutations | Associated with resistance. | Resistance. nih.gov |
| HCV | General | Increased replicative fitness | Increased replicative fitness. | Decreased drug sensitivity (multidrug resistance phenotype). core.ac.uk |
| Hepatitis E Virus (HEV) | Polymerase | Y1320H, G1634R | Replication-increasing roles. | Associated with resistance. nih.gov |
| Hepatitis E Virus (HEV) | Hypervariable region | Insertion (duplication + polymerase-derived fragment) | Replication-increasing role. | Associated with resistance. nih.gov |
| Hepatitis E Virus (HEV) | Polymerase | K1383N | Suppressed viral replication. | Increased in vitro sensitivity (contrary to clinical phenotype). nih.gov |
| HCV | NS5A | Y93H, L31V | Associated with DAA failure. | Resistance/decreased sensitivity to DAAs. crie.ru |
| HCV | NS5B | L159F | Associated with DAA failure. | Resistance/decreased sensitivity to DAAs. crie.ru |
| HCV | NS3 | Y56F | Associated with DAA failure. | Resistance/decreased sensitivity to DAAs. crie.ru |
Combination Therapy and Synergistic Interactions Research
Synergistic Potential with Direct-Acting Antivirals (DAAs)
The development of direct-acting antivirals (DAAs) has revolutionized the treatment of chronic hepatitis C. DAAs specifically target viral proteins essential for the HCV life cycle, such as NS3/4A protease, NS5B polymerase, and NS5A protein. medscape.commedrxiv.org Research has explored the synergistic potential of combining Taribavirin (or its active metabolite, ribavirin) with these DAAs to achieve more robust and sustained antiviral responses. nih.govoup.comnih.govnih.gov
In vitro studies are crucial for quantitatively assessing drug interactions, determining whether a combination exhibits synergy, additivity, or antagonism. The Chou-Talalay method, based on the median-effect principle, is a widely used approach for calculating the Combination Index (CI). austinpublishinggroup.comnih.govresearchgate.net A CI value less than 1 indicates synergism, a value of 1 indicates an additive effect, and a value greater than 1 indicates antagonism. austinpublishinggroup.comnih.gov
Beyond in vitro assessments, in vivo co-administration models are essential to validate synergistic interactions within a living system and to evaluate their impact on viral load reduction. For Taribavirin, or its active form ribavirin (B1680618), co-administration studies have been conducted in various animal models. nih.gov
One notable example involves the combination of ribavirin with oseltamivir (B103847), a neuraminidase inhibitor, against highly pathogenic H5N1 influenza viruses in BALB/c mice. nih.gov This study demonstrated that while the interaction was principally additive, certain concentrations exhibited marginal synergy. nih.gov Specifically, the combination of ribavirin at 37.5 mg/kg/day and oseltamivir at 1 mg/kg/day showed synergy against the A/Vietnam/1203/04 virus, and ribavirin at 37.5 mg/kg/day with oseltamivir at 10 mg/kg/day was synergistic against the A/Turkey/15/06 virus. nih.gov These optimal combinations significantly inhibited virus replication in mouse organs, prevented viral spread, and abrogated the cytokine response. nih.gov
Table 1: Synergistic Combinations of Ribavirin and Oseltamivir in H5N1 Influenza Mouse Model
| Virus Strain | Ribavirin Dose (mg/kg/day) | Oseltamivir Dose (mg/kg/day) | Interaction | Key Outcome (vs. monotherapy) | Citation |
| A/Vietnam/1203/04 | 37.5 | 1 | Synergistic | Significant inhibition of viral replication, prevented spread, abrogated cytokine response | nih.gov |
| A/Turkey/15/06 | 37.5 | 10 | Synergistic | Significant inhibition of viral replication, prevented spread, abrogated cytokine response | nih.gov |
In the context of HCV, in vivo validation often involves co-administering Taribavirin or ribavirin with DAAs in HCV-infected humanized liver mice models, comparing viral load reduction against monotherapy.
Role in Contemporary and Evolving Antiviral Regimens
Taribavirin, as a prodrug of ribavirin, plays a role in contemporary and evolving antiviral regimens, particularly in the context of chronic hepatitis C treatment. While direct-acting antivirals have become the backbone of HCV therapy, ribavirin has continued to be a critical component in many combination regimens, often enhancing the antiviral effect and preventing relapse. medscape.comnih.govnih.gov
Ribavirin has demonstrated complementary and synergistic actions when combined with different classes of antiviral inhibitors. In vitro data suggest that ribavirin exhibits additive antiviral activity when combined with protease inhibitors and a synergistic effect when combined with interferon and a protease inhibitor. nih.govnih.govnih.gov For instance, the addition of ribavirin to regimens containing NS3/4A protease inhibitors (like telaprevir (B1684684) or boceprevir) significantly increased viral eradication rates and reduced relapse rates in HCV genotype 1 patients. nih.govnih.gov
Similarly, with NS5B polymerase inhibitors, such as R-1626, a marked increase in antiviral activity was observed when ribavirin was included in combination with pegylated interferon. oup.comnih.gov This enhanced activity, beyond the minimal effect of ribavirin alone, suggested a synergistic interaction. nih.gov The high sequence conservation at the NS5B nucleotide-binding site makes NS5B inhibitors potent against all HCV genotypes, and their combination with ribavirin can further bolster efficacy. oup.combjid.org.br
Optimizing combination regimens involving Taribavirin or ribavirin involves several strategies aimed at maximizing efficacy and overcoming challenges like drug resistance. A key strategy is the rational selection of drugs with complementary mechanisms of action to achieve synergistic antiviral effects. frontiersin.orgplos.org For example, combining drugs that target different stages of the viral life cycle or different viral enzymes can prevent the rapid selection of resistant viral strains that often occurs with monotherapy. oup.comnih.gov
Furthermore, computational approaches and machine learning models are being developed to predict novel synergistic drug combinations for viral diseases, which can significantly reduce the time and cost of drug development. biorxiv.orgplos.org These models analyze data on viruses, drug compounds, and their known interactions to identify effective synergistic pairs. biorxiv.orgplos.org
Pre-dosing Strategies in Combination Therapy Research
A proof-of-concept study investigated the effect of pre-dosing Taribavirin before initiating combination therapy with pegylated interferon (PIFN) in treatment-naïve patients with chronic HCV genotype 1. nih.govnih.gov Patients were randomized into two arms: one receiving Taribavirin monotherapy for 4 weeks followed by combination therapy with PIFN, and another receiving Taribavirin concurrently with PIFN (standard dosing). nih.govnih.gov
Table 2: Mean Log10 Change in HCV RNA at Day 1 in Taribavirin Pre-dosing Study
| Treatment Arm | Mean Log10 Change in HCV RNA at Day 1 (± SD) | p-value (vs. standard dosing) | Citation |
| Pre-dosing Taribavirin | -0.34 ± 0.46 | <0.003 | nih.govnih.gov |
| Standard Dosing | 0.09 ± 0.32 | - | nih.govnih.gov |
This pre-dosing strategy is particularly relevant given that the sharpest decline in viral load during Taribavirin therapy has been observed at Weeks 4 through 6, when Taribavirin reaches steady-state blood levels. nih.gov Future research may explore pre-dosing Taribavirin in combination with DAAs, especially considering the increased incidence and severity of anemia associated with some DAA regimens, where Taribavirin's potentially better side effect profile could be advantageous. nih.govnatap.org
Research on Analogues, Derivatives, and Novel Formulations
Development of Next-Generation Ribavirin (B1680618) Analogues
Taribavirin (also known as Viramidine) represents a significant advancement as a prodrug of ribavirin. It was specifically engineered to achieve better liver targeting and a shorter systemic half-life due to reduced penetration and storage in red blood cells compared to ribavirin wikidoc.orgnih.gov. This design aims to concentrate the active metabolite, ribavirin, at the primary site of viral replication, such as the liver for hepatitis C virus (HCV), while minimizing systemic exposure that could lead to off-target effects nih.gov.
The conversion of Taribavirin into its active metabolite, ribavirin, occurs primarily in the liver nih.gov. This metabolic pathway is crucial for its intended therapeutic advantage, as it increases exposure to the liver and reduces exposure to red blood cells nih.gov. The development of such prodrugs is part of a broader effort to synthesize new nucleoside analogues of ribavirin, which are being investigated for their potential as next-generation antiviral and antitumor agents finechem-mirea.ru.
Advances in synthetic chemistry platforms, such as SRI's SynFini™ Suite, have further streamlined the development and production of these compounds. This platform has demonstrated the automated synthesis of nucleoside antivirals, including ribavirin and taribavirin, significantly reducing the time and manual intervention typically required for their production sri.com.
Table 1: Comparative Pharmacokinetic Design Principles: Ribavirin vs. Taribavirin
| Feature | Ribavirin | Taribavirin (Prodrug of Ribavirin) | Reference |
| Primary Target Organ | Broad systemic distribution | Enhanced liver targeting | wikidoc.orgnih.gov |
| Red Blood Cell Exposure | Higher penetration and storage | Reduced penetration and storage | wikidoc.orgnih.gov |
| Systemic Half-Life | Longer (approx. 120-170 hours) | Shorter systemic life | wikidoc.orgmims.com |
| Metabolism | Phosphorylated intracellularly to active forms | Metabolized by liver to active ribavirin | nih.gov |
Investigating Novel Drug Delivery Systems
Novel drug delivery systems are a critical area of research aimed at overcoming limitations of conventional drug administration, such as inadequate targeting, low solubility, and bioavailability mdpi.com. These systems are designed to achieve precise and targeted administration, thereby enhancing therapeutic efficacy and minimizing adverse effects mdpi.comscienceopen.com. For antiviral compounds like Taribavirin, such systems hold promise for improving drug distribution, prolonging action, and increasing cellular uptake at target sites.
Encapsulation in nanocarriers represents a leading strategy for developing advanced drug delivery systems. These nanoparticles can improve drug stability, increase cellular uptake, and facilitate targeted delivery to specific tissues or cells frontiersin.orgmdpi.com.
Research has explored the encapsulation of Taribavirin in pegylated-lipid nanoparticles for enhanced targeting, specifically in the context of breast cancer treatment researchgate.net. In in vitro cytotoxicity studies against MCF-7 breast cancer cells, a Taribavirin nanoformulation demonstrated notable cytotoxic effects, achieving an IC50 of 0.690 μM after 24 hours, which was slightly more potent than free Taribavirin (IC50 = 0.756 μM) researchgate.net. Molecular docking experiments suggested that Taribavirin fits within the active pocket site of the p38MAPK protein, forming strong hydrogen bonds with amino acids such as ASP'168, ILE'166, HIS'148, and ILE'147, with a minimum binding affinity of -5.5 kcal/mol researchgate.net.
Table 2: In Vitro Cytotoxicity of Taribavirin Nanoformulation on MCF-7 Cells
| Formulation | IC50 (μM) at 24 hours | Binding Affinity (kcal/mol) to p38MAPK | Reference |
| Taribavirin Nanoformulation | 0.690 | -5.5 | researchgate.net |
| Free Taribavirin | 0.756 | -5.5 | researchgate.net |
Beyond Taribavirin, various nanocarrier systems have been investigated for ribavirin, offering insights into potential applications for its prodrug. These include:
Liposomes and Niosomes: These vesicular systems are extensively studied for incorporating active pharmaceutical substances, with strategies to create improved forms like immunoliposomes and aptamer-liposomes innovareacademics.in.
Solid Lipid Nanoparticles (SLN): Ribavirin-loaded SLNs have been developed using methods like solvent evaporation followed by sonication. Research has achieved high encapsulation efficiencies, with one formulation reaching up to 81% allmultidisciplinaryjournal.com. These systems have shown an initial burst release followed by a sustained release profile, suggesting potential for controlled drug delivery over extended periods allmultidisciplinaryjournal.com.
Bovine Serum Albumin (BSA) Nanoparticles: BSA-based nanoparticles have successfully encapsulated water-soluble compounds like ribavirin, demonstrating encapsulation efficiencies of 20% mdpi.com. These nanoparticles exhibited particle sizes between 60 and 100 nm and showed superior antiviral properties compared to non-encapsulated agents in cellular viral infection models, alongside significant effective dose reductions (e.g., 200-fold for ribavirin) mdpi.com.
The application of novel drug delivery systems, particularly nanocarriers, has profound implications for the distribution and efficacy of Taribavirin. By encapsulating Taribavirin or its active metabolite, ribavirin, these systems can:
Enhance Targeted Delivery: Nanocarriers can be engineered to accumulate in specific tissues, such as the liver or tumor sites, thereby increasing drug concentration at the disease site and potentially reducing systemic side effects frontiersin.orgmdpi.comresearchgate.net. Taribavirin's inherent liver-targeting advantage as a prodrug is further amplified by nanocarrier strategies wikidoc.orgnih.gov.
Improve Cellular Uptake: Encapsulation can facilitate the entry of the drug into target cells, which is crucial for antiviral agents that act intracellularly frontiersin.orgmdpi.com. For instance, BSA nanoparticles loaded with ribavirin demonstrated enhanced cellular uptake, leading to improved antiviral activity mdpi.com.
Achieve Prolonged Release: Formulations like solid lipid nanoparticles can provide sustained release of the drug, maintaining therapeutic concentrations over longer durations and potentially reducing dosing frequency innovareacademics.inallmultidisciplinaryjournal.com.
These advancements in drug delivery systems signify a promising direction for optimizing the therapeutic potential of Taribavirin and other nucleoside analogues, addressing challenges related to drug distribution, bioavailability, and targeted action.
Future Research Directions and Therapeutic Applications
Expanding Antiviral Scope Beyond Hepatitis C
As a prodrug of ribavirin (B1680618), taribavirin is expected to exhibit a similarly broad spectrum of antiviral activity against various RNA and DNA viruses. wikipedia.org Research is expanding to evaluate its efficacy in other significant viral diseases where ribavirin has shown promise.
While the primary focus of taribavirin development was hepatitis C, the known antiviral activity of its active metabolite, ribavirin, against hepatitis B virus (HBV) suggests a potential therapeutic avenue. Studies on ribavirin for chronic hepatitis B (CHB) have demonstrated its effectiveness in reducing viral load and improving liver histology. nih.gov In one double-blind, placebo-controlled study, a six-month course of ribavirin resulted in significantly higher rates of HBeAg seroconversion (50.0% vs. 6.6% in the placebo group) and HBV DNA negativization (33.3% vs. 6.6%). nih.gov
Given that taribavirin is designed for targeted delivery to the liver, where it is converted to ribavirin by adenosine (B11128) deaminase, it is hypothesized that it could deliver high concentrations of the active drug directly to the site of HBV replication. news-medical.netnih.gov This liver-centric action could potentially enhance its anti-HBV efficacy while minimizing the systemic side effects associated with ribavirin, making it a subject for future investigation in the treatment of CHB. news-medical.net
The potential utility of taribavirin extends to other flaviviruses and emerging viral threats. Ribavirin has demonstrated activity against yellow fever virus, a re-emerging zoonotic pathogen for which no antiviral treatments currently exist. wikipedia.orgmdpi.com In a hamster model, post-exposure treatment with ribavirin improved survival, reduced tissue damage in the liver and spleen, and normalized liver enzymes. nih.gov These findings suggest that taribavirin, with its favorable liver-targeting properties, could be a candidate for further research in treating yellow fever. wikipedia.org
Ribavirin's broad-spectrum activity has also been leveraged against other viral infections, including Lassa fever, other viral hemorrhagic fevers, and certain respiratory viruses. nih.govdrugbank.com Consequently, taribavirin is considered a potential agent for these conditions as well. Its activity against influenza in animal models, with slightly less toxicity than ribavirin, suggests it could eventually be explored as an anti-influenza agent. wikipedia.org Further research is warranted to define its efficacy against these and other emerging viral pathogens.
Addressing Discrepancies between In Vitro and In Vivo Data
A common challenge in drug development is the discrepancy between a compound's activity in a controlled laboratory setting (in vitro) and its effects within a complex living organism (in vivo). researchgate.net These differences arise from complex physiological processes such as drug metabolism, distribution to various tissues, and interactions with the immune system, none of which are fully replicated in cell cultures. researchgate.net In the case of taribavirin, the molecule was specifically designed to optimize its in vivo behavior by altering its pharmacokinetic profile compared to its active metabolite, ribavirin. unm.edu While ribavirin shows broad antiviral effects in vitro, its in vivo use is limited by its accumulation in red blood cells, leading to anemia. plos.orgccjm.org Taribavirin's design as a liver-targeting prodrug is a direct attempt to reconcile the desired antiviral effect in hepatocytes with the dose-limiting toxicity observed systemically. unm.edunih.gov
Physiologically-based pharmacokinetic (PBPK) modeling is a powerful computational tool that can help bridge the gap between in vitro data and in vivo outcomes. nih.govcore.ac.uk PBPK models are mathematical simulations that incorporate data on a drug's physicochemical properties along with physiological and anatomical information from the organism. nih.govresearchgate.net This allows researchers to predict how a drug will be absorbed, distributed, metabolized, and excreted in different virtual patient populations and under various conditions. nih.gov
For taribavirin, PBPK modeling could be used to:
Simulate the rate and extent of its conversion to ribavirin in the liver.
Predict the resulting concentrations of ribavirin within hepatocytes versus its accumulation in red blood cells.
Explore how factors like genetic variations in enzymes (e.g., adenosine deaminase) might affect its activation and efficacy. nih.gov
Simulate drug-drug interactions and predict outcomes in specific populations, such as those with hepatic impairment. nih.gov
By creating a more comprehensive understanding of its pharmacokinetic profile, PBPK modeling can help refine research strategies and better predict the clinical performance of taribavirin. core.ac.uk
Investigational Use in Specific Patient Populations
A key area of ongoing and future research for taribavirin involves its use in patient populations that are particularly vulnerable to the side effects of standard ribavirin therapy.
The principal advantage of taribavirin over ribavirin is its reduced potential to cause hemolytic anemia. nih.govbiospace.com This is because its chemical structure allows it to be absorbed and transported to the liver before being converted into ribavirin, thus minimizing the exposure of red blood cells to the active drug. news-medical.netnih.gov Ribavirin, in contrast, is readily taken up by red blood cells, where its phosphorylated form leads to a depletion of adenosine triphosphate (ATP), causing oxidative damage and subsequent removal of the cells from circulation. ccjm.org
Clinical trials have consistently demonstrated taribavirin's superior hematologic safety profile. Two large Phase 3 trials, VISER 1 and VISER 2, showed that taribavirin was significantly less likely to cause anemia compared to ribavirin. nih.gov A Phase IIb study further confirmed these findings, showing statistically significant lower rates of anemia for weight-based doses of taribavirin compared to weight-based ribavirin. biospace.comnatap.org This makes taribavirin a promising investigational agent for patients with pre-existing anemia, those with conditions that predispose them to anemia (e.g., chronic kidney disease), or patients who are highly susceptible to the negative clinical impacts of a drop in hemoglobin. plos.orgccjm.org The ability to maintain antiviral efficacy without inducing significant anemia could allow for more consistent therapy without the need for dose reductions that might compromise treatment outcomes. nih.govnih.gov
Table 1: Comparative Anemia Rates in a Phase IIb Study of Taribavirin vs. Ribavirin
This table summarizes the incidence of anemia (defined as hemoglobin <10 g/dL) at treatment week 48 in a study comparing different weight-based doses of Taribavirin with standard weight-based Ribavirin, both in combination with Pegylated Interferon alfa-2b.
| Treatment Group (Weight-Based Dosing) | Number of Patients | Patients with Anemia (Hgb <10 g/dL) | Incidence Rate |
| Taribavirin 20 mg/kg/day | 69 | 8 | 11.6% |
| Taribavirin 25 mg/kg/day | 70 | 9 | 12.9% |
| Taribavirin 30 mg/kg/day | 69 | 15 | 21.7% |
| Ribavirin (Standard WBD) | 70 | 22 | 31.4% |
Data adapted from a Phase IIb clinical trial in treatment-naïve, genotype 1 hepatitis C patients. natap.org
Situations where Ribavirin is Contraindicated
Taribavirin, a prodrug of the broad-spectrum antiviral agent ribavirin, has been a focal point of research primarily due to its potential to offer a safer alternative in clinical scenarios where ribavirin use is limited by its side effects. The development of taribavirin was driven by the need to mitigate the significant adverse events associated with ribavirin, most notably hemolytic anemia.
Ribavirin is contraindicated in several patient populations due to its potential for severe adverse reactions. A primary concern is its use in patients with pre-existing significant or unstable cardiac disease, as the drug-induced anemia can exacerbate these conditions. Furthermore, ribavirin is strictly contraindicated in pregnant women and in the male partners of women who are pregnant due to its significant teratogenic and embryocidal effects demonstrated in animal studies. Other contraindications for ribavirin include hemoglobinopathies such as thalassemia major or sickle-cell anemia, autoimmune hepatitis, and significant renal impairment (creatinine clearance <50 mL/min).
Taribavirin was specifically designed to target the liver, the primary site of hepatitis C virus (HCV) replication. natap.org This liver-targeting mechanism was intended to achieve high intrahepatic concentrations of the active metabolite, ribavirin triphosphate, while minimizing systemic exposure and subsequent accumulation in red blood cells, which is the primary cause of hemolytic anemia associated with ribavirin. natap.org
Clinical trials have demonstrated that taribavirin is associated with a significantly lower incidence of anemia compared to ribavirin. In a phase 2b study involving treatment-naive patients with genotype 1 chronic hepatitis C, anemia rates were significantly lower in the groups receiving weight-based taribavirin (20 and 25 mg/kg/day) compared to the ribavirin group (13.4% and 15.7% vs. 32.9%, respectively). nih.gov Another phase 2 study also reported that fewer patients receiving any dose of taribavirin experienced severe anemia (hemoglobin <10 g/dL) compared to those on ribavirin (4% vs. 27%). nih.gov This improved safety profile suggests that taribavirin could be a valuable therapeutic option for patients who are intolerant to or at high risk of developing ribavirin-induced anemia.
The table below summarizes key clinical trial data comparing the incidence of anemia between Taribavirin and Ribavirin.
| Study | Drug Arm | Dosage | Incidence of Anemia (Hemoglobin <10 g/dL) |
|---|---|---|---|
| Phase 2b (Poordad et al.) nih.gov | Taribavirin | 20 mg/kg/day | 13.4% |
| Taribavirin | 25 mg/kg/day | 15.7% | |
| Ribavirin | 800-1400 mg/day (weight-based) | 32.9% | |
| Phase 2 (Gish et al.) nih.gov | Taribavirin (all doses) | 800, 1200, or 1600 mg/day | 4% |
| Ribavirin | 1000 or 1200 mg/day (weight-based) | 27% |
Advanced Methodologies in Antiviral Drug Development
The development and evaluation of antiviral agents like taribavirin have been significantly advanced by sophisticated analytical and modeling techniques. These methodologies allow for a deeper understanding of the drug's behavior in the body and its effect on viral replication.
Refined Analytical Techniques for Metabolite Quantification
Accurate quantification of a drug and its metabolites in biological matrices is crucial for understanding its pharmacokinetics and pharmacodynamics. For taribavirin, which is a prodrug of ribavirin, it is essential to measure both the parent compound and its active metabolite. Several advanced analytical techniques have been employed for this purpose.
High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection has been a foundational method for the quantification of ribavirin in various biological samples. researchgate.net However, to achieve higher sensitivity and specificity, more advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) have been developed and validated for the simultaneous analysis of taribavirin (also known as viramidine) and ribavirin in human plasma. nih.gov These methods offer lower limits of quantification and are less susceptible to interference from endogenous compounds.
Furthermore, nuclear magnetic resonance (NMR) spectroscopy has emerged as a powerful tool for identifying and quantifying drug metabolites in urine. nih.gov An NMR-based approach can provide a comprehensive metabolic profile, allowing for the characterization of individual metabolic capabilities and the identification of both proactive and inactive metabolites of ribavirin, which can be extrapolated to studies of taribavirin. nih.gov
The table below provides an overview of the analytical techniques used for the quantification of Taribavirin and its metabolites.
| Technique | Analyte(s) | Biological Matrix | Key Advantages |
|---|---|---|---|
| HPLC-UV | Ribavirin | Plasma, Red Blood Cells | Established and widely available. researchgate.net |
| LC-MS/MS | Taribavirin (this compound) and Ribavirin | Human Plasma | High sensitivity and specificity. |
| UPLC-MS/MS | Ribavirin, Sofosbuvir and its metabolite GS-331007 | Rat Plasma | Rapid and sensitive. nih.gov |
| NMR Spectroscopy | Ribavirin and its urinary metabolites | Urine | Provides comprehensive metabolic profiling. nih.gov |
Enhanced Viral Kinetic Studies
Viral kinetic modeling has become an indispensable tool in antiviral drug development, providing insights into the mechanism of action of drugs and their in vivo efficacy. These models mathematically describe the changes in viral load over time in response to treatment.
For hepatitis C, the viral decline during interferon-based therapy, often in combination with ribavirin, has been characterized by biphasic or even triphasic patterns. nih.gov The initial rapid decline in HCV RNA (first phase) is thought to reflect the blocking of viral production or release, while the second, slower phase of decline is believed to represent the clearance of infected cells. nih.gov
Mathematical models have been developed to simulate and analyze these viral decay dynamics, helping to estimate key parameters such as the effectiveness of the drug in blocking viral production and the rate of infected cell clearance. These models are crucial for optimizing dosing regimens and predicting treatment outcomes.
The table below presents data from a clinical trial comparing the virologic response between Taribavirin and Ribavirin treatment groups.
| Study | Drug Arm | Dosage | Sustained Virologic Response (SVR) Rate |
|---|---|---|---|
| Phase 2b (Poordad et al.) nih.gov | Taribavirin | 20 mg/kg/day | 28.4% |
| Taribavirin | 25 mg/kg/day | 24.3% | |
| Taribavirin | 30 mg/kg/day | 20.6% | |
| Ribavirin | 800-1400 mg/day (weight-based) | 21.4% | |
| Phase 2 (Gish et al.) nih.gov | Taribavirin | 800 mg/day | 23% |
| Taribavirin | 1200 mg/day | 37% | |
| Taribavirin | 1600 mg/day | 29% | |
| Ribavirin | 1000 or 1200 mg/day (weight-based) | 44% |
常见问题
Q. What is the mechanism of action of Taribavirin, and how does its prodrug design minimize adverse effects compared to ribavirin?
Taribavirin is a liver-targeted prodrug of ribavirin, converted intracellularly to ribavirin, which inhibits viral RNA synthesis by integrating into viral genomes and inducing mutagenesis . Its prodrug design includes a 3-carboxamidine group, which reduces erythrocyte uptake, thereby minimizing ribavirin-associated hemolytic anemia. This is achieved by concentrating the drug in hepatocytes (the primary site of HCV replication) while limiting systemic distribution . Researchers should validate hepatic conversion rates using pharmacokinetic models (e.g., liver biopsy samples or hepatic enzyme activity assays) and compare erythrocyte drug levels between Taribavirin and ribavirin in preclinical studies .
Q. What in vitro and in vivo models are commonly used to evaluate Taribavirin’s antiviral efficacy?
- In vitro : HCV replicon systems (e.g., genotype 1b replicons) and viral RNA quantification via RT-PCR to assess inhibition of viral replication .
- In vivo : Chimpanzee models (historically used for HCV) and humanized liver mouse models to study hepatic targeting and antiviral activity. Researchers should monitor viral load reduction, liver histopathology, and drug distribution using radiolabeled Taribavirin .
Q. What are the standard dosing protocols for Taribavirin in preclinical and clinical studies?
Preclinical studies often use weight-adjusted dosing (e.g., 20–60 mg/kg/day in rodents) to mimic human pharmacokinetics . In clinical trials, fixed doses (800–1600 mg/day) were initially tested, but weight-based dosing (e.g., 600 mg twice daily) later showed improved efficacy . Researchers should incorporate body weight, liver function metrics (e.g., Child-Pugh scores), and renal clearance data into dosing models to optimize therapeutic windows .
Advanced Research Questions
Q. How do contradictory findings from Phase II and III trials regarding Taribavirin’s efficacy versus ribavirin inform dose optimization strategies?
Phase II trials reported lower sustained virologic response (SVR) rates for Taribavirin (23–37%) versus ribavirin (44%), attributed to fixed dosing . Subsequent studies using weight-based Taribavirin (600 mg BID) showed comparable efficacy and reduced anemia (4% vs. 27% with ribavirin) . To resolve contradictions, researchers should:
- Analyze pharmacokinetic data (e.g., AUC, Cmax) stratified by patient weight.
- Use adaptive trial designs to adjust dosing mid-study based on viral load and hemoglobin trends .
Q. What methodological considerations are critical when designing pharmacokinetic studies to compare hepatic conversion rates of Taribavirin across different patient populations?
- Sampling : Collect serial liver biopsies (if ethically feasible) or use non-invasive imaging (e.g., PET with radiolabeled Taribavirin) to measure hepatic drug concentration.
- Patient stratification : Include cohorts with varying liver fibrosis stages, metabolic profiles (e.g., CYP enzyme activity), and HCV genotypes.
- Analytical methods : Employ LC-MS/MS to quantify ribavirin levels in hepatic tissue and plasma, ensuring sensitivity to detect low concentrations .
Q. How can researchers reconcile the reduced anemia risk of Taribavirin with its variable SVR rates in combination therapies?
While Taribavirin’s safety profile is superior, its efficacy depends on co-administered antivirals. For example, in triple therapies with DAAs (direct-acting antivirals), ribavirin doses can be reduced without compromising SVR . Researchers should:
- Conduct mechanistic studies to determine if Taribavirin’s hepatic targeting enhances DAA synergy.
- Use multivariate regression to identify patient subgroups (e.g., IL28B genotype) where Taribavirin’s efficacy is maximized .
Data Contradiction Analysis
Q. Why did Phase III VISER trials fail to demonstrate non-inferiority of Taribavirin despite promising Phase II data?
The VISER trials used fixed-dose Taribavirin (600 mg BID) without weight adjustment, leading to sub-therapeutic levels in heavier patients. In contrast, Phase II trials with weight-based dosing achieved higher SVR rates. Researchers should:
- Re-analyze VISER data by stratifying outcomes by patient weight and pharmacokinetic parameters.
- Compare hemoglobin trends and viral kinetics to identify thresholds for dose escalation .
Methodological Guidelines
Q. What statistical approaches are recommended for analyzing Taribavirin’s efficacy in heterogeneous patient populations?
- Intent-to-treat (ITT) vs. per-protocol (PP) analysis : Use ITT for safety endpoints (e.g., anemia) and PP for efficacy to account for adherence variability.
- Cox proportional hazards models : Adjust for covariates like baseline viral load, fibrosis stage, and drug-drug interactions .
Q. How should researchers design experiments to evaluate Taribavirin’s potential against emerging viral strains (e.g., SARS-CoV-2)?
- In vitro : Test antiviral activity in Vero E6 cells infected with SARS-CoV-2, measuring viral RNA reduction via qPCR.
- In vivo : Use Syrian hamster models to assess lung viral load and histopathology. Include ribavirin as a positive control .
Tables
Table 1. Clinical Trial Outcomes: Taribavirin vs. Ribavirin
| Parameter | Phase II (Weight-Based Taribavirin) | Phase III (Fixed-Dose Taribavirin) | Ribavirin Control |
|---|---|---|---|
| SVR Rate (%) | 37–44 | 23–37 | 44 |
| Severe Anemia Incidence | 4% | 4% | 27% |
| Reference |
Table 2. Key Pharmacokinetic Parameters of Taribavirin
| Parameter | Preclinical (Rodent) | Human (Weight-Based) |
|---|---|---|
| Hepatic AUC (h·μg/mL) | 120–180 | 200–300 |
| Plasma Half-Life (h) | 2–3 | 5–7 |
| Reference |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
